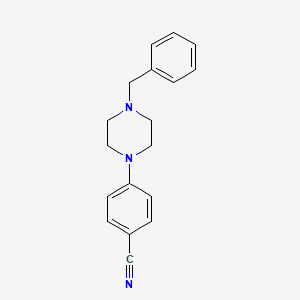

4-(4-Benzylpiperazin-1-yl)benzonitrile

Overview

Description

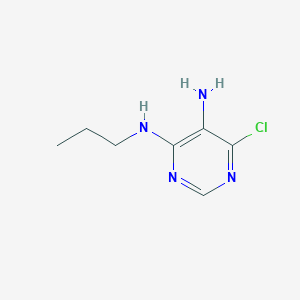

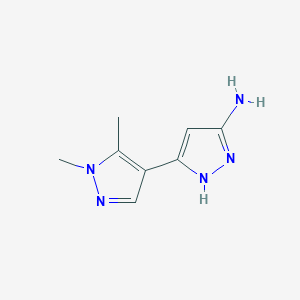

Synthesis Analysis

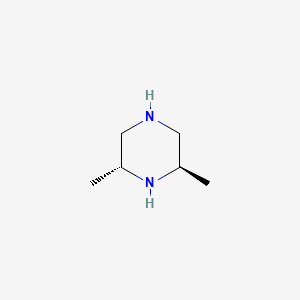

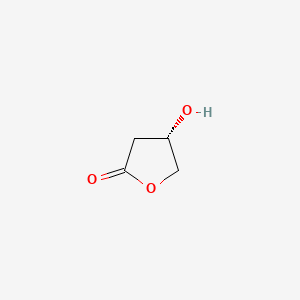

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “4-(4-Benzylpiperazin-1-yl)benzonitrile” is characterized by a benzylpiperazine group attached to a benzonitrile group. The exact mass of the molecule is 277.15800 .Scientific Research Applications

Antiviral Potential

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a compound related to 4-(4-Benzylpiperazin-1-yl)benzonitrile, has been identified as a modest Hepatitis C Virus (HCV) inhibitor. Chemical optimization led to the development of compounds with significantly increased antiviral activity against HCV. For instance, L0909, a derivative, showcased potent inhibition of HCV replication by acting on the HCV entry stage, demonstrating long-lasting effects, oral availability, and low toxicity in vivo, making it a promising candidate for HCV therapy (Jiang et al., 2020).

Antimycobacterial Activity

The synthesis of benzonitrile/nicotinonitrile based s-triazines, achieved through efficient palladium-catalyzed C-C Suzuki coupling, has led to compounds with profound in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential of such compounds, derived from this compound, as starting points for developing new treatments against M. tuberculosis H37Rv (Patel, Chikhalia, & Kumari, 2014).

Enzyme Inhibition

A series of compounds, including (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones, have been tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Certain derivatives exhibited potent inhibitory activity, with one showing an IC50 value of 0.54 nM on MAGL, highlighting the potential of this compound derivatives in developing selective inhibitors for these enzymes (Morera et al., 2012).

Analgesic and Anti-inflammatory Activities

Research on the derivatives of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ones has indicated their potential for anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. These findings underscore the versatility of this compound as a precursor for developing compounds with significant pharmacological properties (Gevorgyan et al., 2017).

Antibacterial and Antifungal Activities

Compounds synthesized from this compound have shown significant antibacterial and antifungal activities. The structures of these compounds, characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy, along with their antimicrobial efficacy, provide a foundation for further exploration in the development of new antimicrobial agents (Mandala et al., 2013).

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-14-16-6-8-18(9-7-16)21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJKANMUMBXTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429034 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-00-3 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

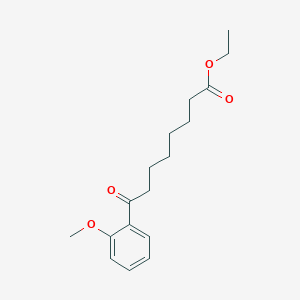

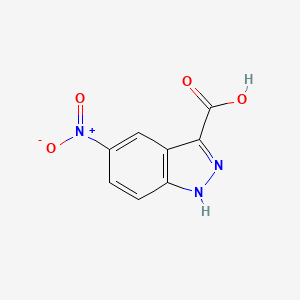

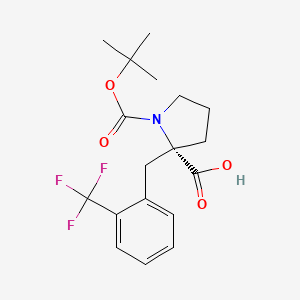

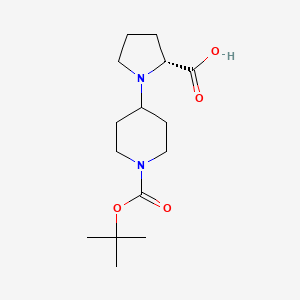

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)

![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)